

# Rovadicitinib: A Clinical Trial Comparison Against Standard of Care in Hematological Disorders

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## Compound of Interest

Compound Name:	Rovadicitinib
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Shanghai, China – December 15, 2025 – **Rovadicitinib**, a first-in-class dual inhibitor of Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), is showing promise in clinical trials for patients with myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD), particularly in cases where standard therapies have proven ineffective. This guide provides a comprehensive comparison of **Rovadicitinib** against standard of care treatments, supported by the latest clinical trial data and detailed experimental protocols.

## Overview of Rovadicitinib

**Rovadicitinib** (TQ05105) is an oral, small-molecule inhibitor that uniquely targets both the JAK/STAT and ROCK signaling pathways.<sup>[1][2][3]</sup> This dual mechanism of action allows it to simultaneously address the inflammatory and fibrotic processes that are central to the pathology of myelofibrosis and cGVHD.<sup>[2][3]</sup> By inhibiting JAK1 and JAK2, **Rovadicitinib** modulates the signaling of various cytokines involved in hematopoiesis and immune responses, thereby reducing inflammation and abnormal cell proliferation.<sup>[1]</sup> The concurrent inhibition of ROCK1 and ROCK2 is implicated in regulating T-helper 17 and follicular T-helper cells and plays a crucial role in multiple fibrotic pathways.<sup>[2]</sup>

## Comparative Clinical Efficacy

Clinical trials have evaluated **Rovadicitinib** in patient populations that are relapsed, refractory, or intolerant to standard of care, providing a critical assessment of its therapeutic potential.

## Myelofibrosis (MF)

In a study comparing **Rovadicitinib** to hydroxyurea, a standard first-line treatment for myelofibrosis, **Rovadicitinib** demonstrated superior efficacy in key endpoints.

Parameter	Rovadicitinib	Hydroxyurea	P-value
Spleen Volume Reduction (SVR35)	58.33%	22.86%	<0.0006
Best Spleen Response Rate	63.89%	31.43%	<0.0017
Total Symptom Score Reduction (TSS50)	61.11%	45.71%	0.136
Data from a comparative analysis of recent clinical trials.			
[1]			

Furthermore, in a phase Ib study of patients with myelofibrosis who were refractory, relapsed, or intolerant to the JAK inhibitor ruxolitinib, **Rovadicitinib** demonstrated significant clinical activity.[1][4] After 24 weeks of treatment, 37.93% of participants achieved at least a 35% reduction in spleen volume (SVR35), and 71.43% showed a significant decrease in total symptom scores.[1] In another cohort of a similar study, 75% of patients treated for over 24 weeks achieved SVR35.[4]

## Chronic Graft-versus-Host Disease (cGVHD)

**Rovadicitinib** has also been investigated as a treatment for patients with glucocorticoid-refractory or -dependent cGVHD. In a phase Ib/IIa multicenter, open-label study, **Rovadicitinib** was well-tolerated and elicited high response rates.[2][5]

Parameter	Result	95% Confidence Interval
Best Overall Response (BOR)	86.4%	72.6-94.8%
Failure-Free Survival (at 12 months)	85.2%	64.5-94.3%
Data from the NCT04944043 clinical trial. <a href="#">[2]</a> <a href="#">[3]</a>		

Notably, the best overall response was 72.7% in the steroid-refractory cohort and 90.9% in the steroid-dependent cohort.[\[2\]](#)[\[3\]](#) Treatment with **Rovadicitinib** also led to a reduction in corticosteroid doses for 88.6% of patients and an improvement in cGVHD symptoms for 59.1% of patients.[\[2\]](#)[\[3\]](#)

## Safety and Tolerability Profile

Across clinical studies, **Rovadicitinib** has been generally well-tolerated.[\[1\]](#)[\[2\]](#) The most common treatment-emergent adverse events (TEAEs) are hematological.

Adverse Event	Rovadicitinib (cGVHD study)
Anemia (any grade)	38.6%
Anemia (grade $\geq 3$ )	4.6%
Platelet Count Decrease (any grade, MF study)	44.4%
Platelet Count Decrease (grade $\geq 3$ , MF study)	33.3%
Safety data from NCT04944043 and a phase 1b study in myelofibrosis. <a href="#">[2]</a> <a href="#">[4]</a>	

In the cGVHD study, no dose-limiting toxicities were observed at doses of 10 mg and 15 mg twice daily, and no adverse events led to discontinuation of the treatment.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### Phase Ib/Ila Study in cGVHD (NCT04944043)

- Study Design: A multicenter, open-label, dose-escalation (phase Ib) and dose-expansion (phase IIa) study.[2][3]
- Patient Population: Patients with moderate or severe glucocorticoid-refractory or -dependent cGVHD who had received at least two prior lines of systemic therapy.[2]
- Intervention: Oral **Rovadicitinib** administered continuously in 28-day cycles. The phase Ib portion utilized a 3+3 dose-escalation design with initial doses of 10 mg twice daily, with the potential to increase to 15 mg twice daily or decrease to 5 mg twice daily based on toxicity.[2]
- Primary Endpoints: Safety and the recommended phase 2 dose (RP2D).[2]
- Key Secondary Endpoint: Best overall response (BOR).[2]
- Data Analysis: Descriptive statistics were used for continuous and discrete variables. The Clopper-Pearson method was used for 95% confidence intervals for response rates. Time-to-event analyses like duration of response and overall survival were determined using the Kaplan-Meier method.[2]



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Experimental workflow for the Phase Ib/Ila cGVHD trial.

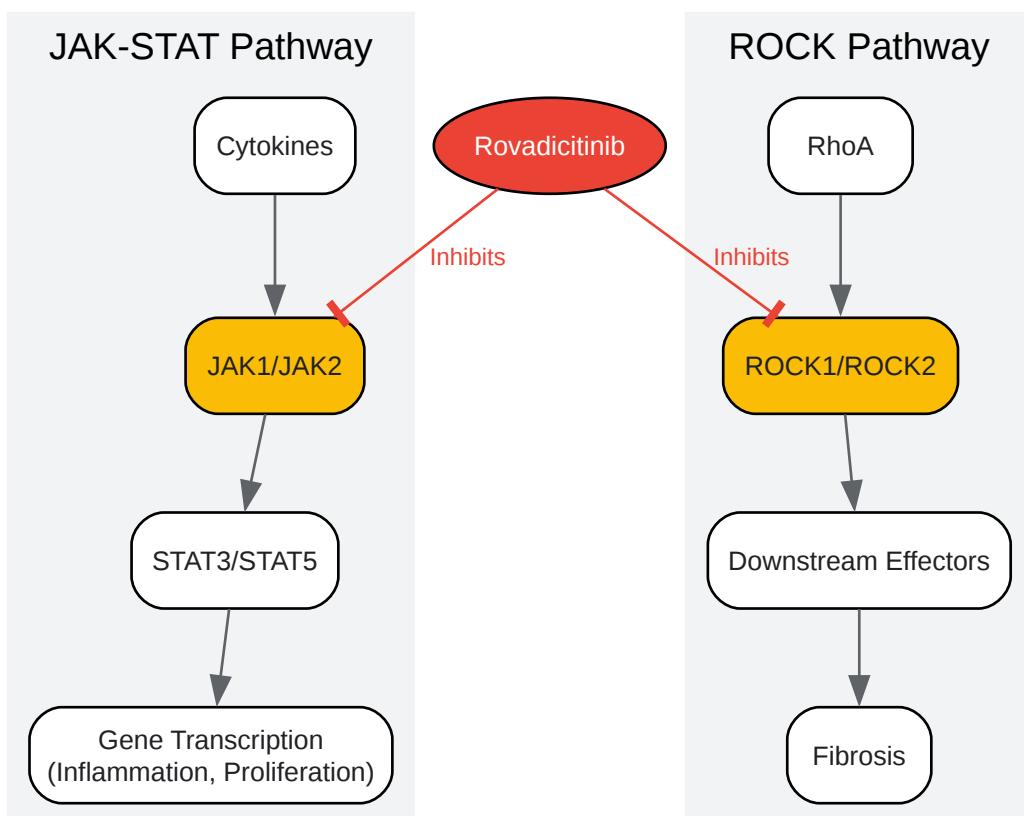
## Phase Ib Study in Myelofibrosis (Relapsed/Refractory to Ruxolitinib)

- Study Design: A single-arm, multicenter, open-label, phase Ib study.[\[1\]](#)
- Patient Population: Patients aged  $\geq 18$  years with primary myelofibrosis or post-polycythemia vera myelofibrosis who were refractory, relapsed, or intolerant to prior JAK inhibitor therapy.[\[1\]](#)
- Intervention: **Rovadicitinib** administered orally.

- Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and improvement in total symptom score.[1]

## Signaling Pathway of Rovadicitinib

**Rovadicitinib**'s dual-action mechanism is a novel approach to treating complex hematological diseases. By inhibiting the JAK-STAT pathway, it controls the inflammatory cascade driven by cytokines. Simultaneously, its inhibition of the ROCK pathway targets the fibrotic changes that are characteristic of diseases like myelofibrosis.



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Dual inhibition of JAK-STAT and ROCK pathways by **Rovadicitinib**.

## Conclusion

**Rovadicitinib** represents a significant advancement in the treatment of myelofibrosis and chronic graft-versus-host disease, particularly for patients who have exhausted standard therapeutic options. Its novel dual-inhibitor action against both inflammatory and fibrotic

pathways provides a strong rationale for its efficacy. The clinical data to date demonstrates a favorable risk-benefit profile, with substantial improvements in key clinical endpoints compared to standard of care. Ongoing and future studies will further delineate the role of **Rovadicitinib** in the management of these challenging hematological disorders.

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